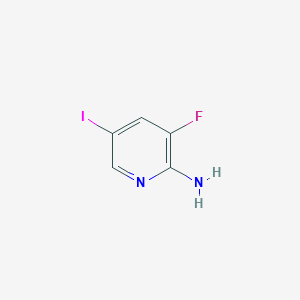

3-Fluoro-5-iodopyridin-2-amine

Description

Direct Synthesis Strategies for 3-Fluoro-5-iodopyridin-2-amine

Direct synthesis strategies aim to construct the final this compound molecule by forming a key bond, such as a carbon-iodine or carbon-nitrogen bond, on a pyridine (B92270) ring that already contains the other required substituents.

A primary strategy for synthesizing halogenated aminopyridines is the direct and regioselective halogenation of an appropriately substituted aminopyridine precursor. In the context of this compound, this would involve the selective iodination of 3-fluoro-2-aminopyridine at the C-5 position.

While a specific protocol for this exact transformation is not detailed in readily available literature, a highly analogous and illustrative procedure is the synthesis of the isomeric compound, 2-Amino-5-fluoro-3-iodopyridine (CAS 823218-51-5), from 2-amino-5-fluoropyridine (B1271945). This reaction demonstrates the feasibility of selective iodination of a fluoro-aminopyridine. The process involves treating 2-amino-5-fluoropyridine with iodine in the presence of silver sulphate in ethanol (B145695). The silver salt likely acts as a Lewis acid to activate the iodine, facilitating electrophilic aromatic substitution onto the electron-rich aminopyridine ring. The amino group directs the incoming electrophile (iodine) to the ortho and para positions. In the case of 2-amino-5-fluoropyridine, the C-3 position is successfully iodinated. A similar approach could foreseeably be applied to 3-fluoro-2-aminopyridine to achieve iodination at the C-5 position.

Table 1: Example of Regioselective Iodination of a Fluoroaminopyridine Precursor This table details the synthesis of an isomer, demonstrating the general methodology.

| Reactant | Reagent | Catalyst | Solvent | Temperature | Product |

| 2-amino-5-fluoropyridine | Iodine (I₂) | Silver sulphate (Ag₂SO₄) | Ethanol | Ambient | 2-Amino-5-fluoro-3-iodopyridine |

Data sourced from patent literature detailing the synthesis of the isomer 2-Amino-5-fluoro-3-iodopyridine.

An alternative direct approach is the amination of a dihalogenated precursor, specifically 3-fluoro-5-iodopyridine (B1320037) (CAS 757950-13-3). synquestlabs.comsigmaaldrich.com The synthesis of aminopyridines via nucleophilic substitution of a halogen is a cornerstone of heterocyclic chemistry. In dihalopyridines like 3-fluoro-5-iodopyridine, the regioselectivity of the amination is a critical consideration.

Studies on the isomeric 2-fluoro-5-iodopyridine (B1304895) have shown a fascinating competition between the substitution of the fluorine and iodine atoms. clockss.orgresearchgate.net

Catalyst-Free Amination : The fluorine atom at an activated position (ortho or para to the ring nitrogen) is highly susceptible to nucleophilic aromatic substitution (SNAr). Catalyst-free reactions with amines can lead to the selective replacement of the fluorine atom. For 2-fluoro-5-iodopyridine, this non-catalytic pathway yields 2-amino-5-iodopyridines with yields of up to 97%. clockss.org

Copper-Catalyzed Amination : The iodine atom is more reactive in metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. Using a copper(I) iodide (CuI) catalyst with a β-diketone ligand, the amination can be directed to the site of the iodine atom. This catalytic system applied to 2-fluoro-5-iodopyridine results in the formation of 5-amino-2-fluoropyridines. clockss.orgresearchgate.net

Applying these principles to the target precursor, 3-fluoro-5-iodopyridine, suggests that amination could potentially yield 3-amino-5-iodopyridine or the desired this compound, depending on the reaction conditions and the relative activation of the C-F versus C-I bond. However, since the fluorine at C-3 is meta to the nitrogen, its activation towards SNAr is lower than a C-2 or C-4 fluorine, which may influence the reaction outcome.

Precursor Synthesis and Functional Group Interconversions

This section covers the synthesis of the necessary building blocks and their transformation into the target molecule.

The availability of appropriately substituted halogenated pyridines is crucial. The key precursor for amination strategies is 3-fluoro-5-iodopyridine . The synthesis of such molecules often relies on classical heterocyclic chemistry techniques. General methods include:

Diazotization Reactions : Starting from an aminopyridine, a diazonium salt can be generated and subsequently converted to a halogen substituent. For instance, 3-amino-5-iodopyridine could potentially be converted to 3-fluoro-5-iodopyridine via a Balz-Schiemann reaction. Conversely, 3-fluoro-5-aminopyridine could be converted to 3-fluoro-5-iodopyridine using a Sandmeyer-type reaction with an iodide source.

Halogen Dance Reactions : Complex polyhalogenated pyridines can be synthesized and rearranged using "halogen dance" reactions, where a halogen atom migrates to a different position on the ring upon treatment with a strong base. acs.org

Ring-Forming Reactions : Construction of the pyridine ring from acyclic precursors already bearing the required functional groups is another, though less common, approach for simple derivatives. acs.org

This approach is one of the most practical, involving the modification of a more readily available aminopyridine. The synthesis of this compound can be envisioned starting from 3-fluoro-2-aminopyridine, followed by a selective iodination at the 5-position.

As previously discussed in section 1.1.1, the direct iodination of a fluoro-aminopyridine is a proven method. The synthesis of the isomer 2-Amino-5-fluoro-3-iodopyridine provides a robust template for this strategy. The reaction utilizes iodine and silver sulphate, achieving electrophilic substitution on the activated pyridine ring. The success of this reaction highlights the potential for similar derivatization of 3-fluoro-2-aminopyridine to yield the target compound. Other modern iodination methods, such as those using molecular iodine with an oxidant like tert-butyl hydroperoxide (TBHP), have also been developed for related heterocyclic systems and could be applicable. acs.orgnih.gov

Catalytic Strategies in the Synthesis of Halogenated Pyridin-2-amines

Catalysis plays a pivotal role in the efficient and selective synthesis of halogenated pyridin-2-amines. The two most prominent applications are in C-N bond formation (amination) and C-H activation/halogenation.

Palladium and Copper Catalysis in Amination: The formation of the 2-amino group on a pre-existing halogenated pyridine is frequently accomplished using transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds. It is effective for the amination of various halopyridines, including chloro-, bromo-, and iodopyridines. clockss.org The choice of phosphine (B1218219) ligand is critical for reaction efficiency and selectivity. rsc.org

Copper-catalyzed Ullmann amination is a classical and cost-effective alternative. Modern protocols often use Cu(I) salts with ligands such as β-diketones or diamines to facilitate the reaction under milder conditions. clockss.orgresearchgate.net As noted, CuI catalysis is particularly effective for coupling amines with aryl iodides, making it highly relevant for the amination of iodo-substituted pyridines. clockss.orgresearchgate.net

Table 2: Catalytic Systems for Amination of Halopyridines

| Halopyridine Substrate | Amine | Catalyst System | Solvent | Conditions | Product Type | Ref |

| 2-Bromo-5-fluoropyridine | Various amines | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 100 °C, 24 h | 2-Amino-5-fluoropyridines | rsc.org |

| 2-Fluoro-5-iodopyridine | Adamantylalkyl amines | CuI / 2-(isobutyryl)cyclohexanone, K₂CO₃ | DMF | 130 °C, 24 h | 5-Amino-2-fluoropyridines | clockss.org |

| Polyhalogenated Pyridines | Various amines | Base-promoted (catalyst-free) | Water | 140 °C, 12 h | 2-Aminopyridine (B139424) derivatives | acs.org |

The development of these catalytic methods provides a flexible toolkit for chemists to selectively introduce amino groups onto complex pyridine scaffolds, enabling the synthesis of target molecules like this compound from suitable halogenated precursors.

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNGNBJTVDMHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 5 Iodopyridin 2 Amine and Its Precursors

Catalytic Strategies in the Synthesis of Halogenated Pyridin-2-amines

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a premier method for constructing C-N bonds. semanticscholar.orgrsc.org This methodology is prized for its broad substrate scope and functional group tolerance. For the synthesis of aminopyridines, palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often paired with phosphine (B1218219) ligands such as BINAP. semanticscholar.orgthieme-connect.de

The application of Buchwald-Hartwig amination to dihalogenated pyridines allows for selective functionalization. For instance, in substrates like 2-fluoro-4-iodopyridine (B1312466), the amination can occur exclusively at the 4-position, demonstrating the complementary regioselectivity of this method compared to classical nucleophilic aromatic substitution. thieme-connect.de Microwave-assisted protocols have been shown to drastically reduce reaction times from many hours to as little as 30 minutes and decrease the required amount of base, enhancing the efficiency and practicality of the method. thieme-connect.de

| Pyridine (B92270) Substrate | Amine | Catalyst/Ligand | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine | p-Anisidine | Pd(OAc)₂ / BINAP | K₂CO₃ | Microwave, 180°C, 30 min | 85% | thieme-connect.de |

| 2-Fluoro-4-iodopyridine | 4-tert-Butylaniline | Pd(OAc)₂ / BINAP | K₂CO₃ | Microwave, 180°C, 30 min | 81% | thieme-connect.de |

| 2-Amino-5-iodopyridine (B21400) | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene, 110°C | Trace | semanticscholar.org |

| 3-Bromopyridine | 1-Adamantylamine | Pd(dba)₂ / L | NaOtBu | Toluene, 100°C, 20h | 97% | researchgate.net |

| L = 2-Dimethylamino-2′-dicyclohexylphosphinobiphenyl |

Metal-Free Approaches for Site-Selective Carbon-Nitrogen Coupling

To address the economic and environmental concerns associated with transition-metal catalysts, metal-free C-N coupling reactions have gained significant attention. organic-chemistry.orgnih.gov These methods often proceed via nucleophilic aromatic substitution (SₙAr) mechanisms, where a strong nucleophile displaces a leaving group on an electron-deficient aromatic ring.

For polyhalogenated N-heterocycles, metal-free approaches can offer high site selectivity. rsc.org Research has shown that in substrates containing multiple different halogens, such as 5-bromo-2-fluoropyridine, the reaction with an amine can occur preferentially at the carbon bearing the fluorine atom. rsc.org The selectivity can be tuned by the nature of the heterocyclic core; for instance, coupling preferentially occurs at a fluorine-bearing carbon on a pyridine ring, but at a chlorine-bearing carbon on a pyrimidine (B1678525) ring. rsc.org These reactions can be performed under mild conditions and accommodate a wide range of halogenated groups, making them a useful tool for generating diverse substituted pyridines. rsc.orgrsc.org

Reductive Amination Methodologies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the final amine. nih.govwikipedia.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and widely used in chemistry. nih.govyoutube.com

While not a direct method for aminating a pyridine ring itself, reductive amination is a crucial methodology for synthesizing precursors or for modifying substituents attached to the pyridine core. For instance, it provides a route to N-substituted aminopyridines from an amino-substituted pyridine and a carbonyl compound. nih.gov The choice of reducing agent is critical for success. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde or ketone. masterorganicchemistry.comyoutube.com This selectivity is key to the efficiency of the one-pot reaction. masterorganicchemistry.com In systems that are less reactive, strong acids and activating agents like TMSOTf may be required to facilitate imine formation and subsequent reduction. nih.gov

Control of Regioselectivity and Chemoselectivity in Synthetic Pathways

In molecules with multiple reactive sites, such as 3-fluoro-5-iodopyridin-2-amine precursors, controlling which site reacts (regioselectivity) and which functional group reacts (chemoselectivity) is paramount.

In dihalogenated pyridines like 2-fluoro-5-iodopyridine (B1304895), a competition exists between the different halogen-carbon bonds. The C-I bond is generally weaker and more susceptible to oxidative addition in metal-catalyzed cycles, while the C-F bond is highly polarized and susceptible to nucleophilic aromatic substitution (SₙAr). clockss.org

Catalyst Control : The choice of metal catalyst is a primary determinant of selectivity. Copper-catalyzed aminations on 2,5-dihalopyridines can favor substitution at the C-5 position, displacing the iodo group. rsc.orgsemanticscholar.org In a direct study on 2-fluoro-5-iodopyridine, a CuI catalyst system selectively promoted the substitution of the iodine atom at the C-5 position. clockss.org Conversely, palladium-catalyzed Buchwald-Hartwig reactions can also be tuned for high regioselectivity, often favoring amination at the 4-position in substrates like 2-fluoro-4-iodopyridine. thieme-connect.de

Reaction Conditions : In the absence of a metal catalyst, the inherent reactivity of the substrate dominates. For 2-fluoro-5-iodopyridine, catalyst-free conditions lead to the selective substitution of the highly activated fluorine atom at the C-2 position via an SₙAr mechanism. clockss.org Therefore, by simply including or omitting the copper catalyst, chemists can selectively synthesize either 5-amino-2-fluoropyridines or 2-amino-5-iodopyridines from the same starting material. clockss.org

Electronic Effects : The electronic nature of the pyridine ring and its substituents governs reactivity. Electron-withdrawing groups activate the ring towards nucleophilic attack, particularly at the ortho and para positions. nih.gov In 2-fluoro-5-iodopyridine, the nitrogen atom and the fluorine atom work in concert to make the C-2 position highly electron-deficient and thus susceptible to nucleophilic attack. clockss.org

| Reaction Type | Conditions | Site of Amination | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed | CuI / Ligand, Base, DMF | C-5 (Iodine substitution) | 5-Amino-2-fluoropyridine | clockss.org |

| Catalyst-Free | Base, DMF | C-2 (Fluorine substitution) | 2-Amino-5-iodopyridine | clockss.org |

| Palladium-Catalyzed | Pd(OAc)₂ / Ligand, Base (on 2-fluoro-4-iodopyridine) | C-4 (Iodine substitution) | 4-Amino-2-fluoropyridine | thieme-connect.de |

Reactivity Profiles and Mechanistic Elucidation of 3 Fluoro 5 Iodopyridin 2 Amine Derivatives

Nucleophilic Aromatic Substitution (SNA) Pathways

The pyridine (B92270) ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with strong electron-withdrawing groups like halogens. In the case of polyhalogenated pyridines, the position of the halogen significantly influences its lability. Generally, halogens at the 2- and 4-positions are more activated towards nucleophilic attack than those at the 3- or 5-positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex.

In a related compound, 2,3-difluoro-5-iodopyridine (B1589160), the fluorine atom at the 2-position is selectively displaced by an amine nucleophile, highlighting the enhanced reactivity of the C2 position. google.com For instance, the reaction of 2,3-difluoro-5-iodopyridine with 1-amino-2-methylpropan-2-ol (B44913) in pyridine and N-methyl-2-pyrrolidone (NMP) at 100°C yields 1-(3-fluoro-5-iodopyridin-2-ylamino)-2-methylpropan-2-ol, the precursor to 3-(3-fluoro-5-iodopyridin-2-yl)-5,5-dimethyloxazolidin-2-one, in high yield. google.com This demonstrates a clear preference for substitution at the C2 position over the C3 position.

While direct SNAr studies on the C3-fluorine of 3-fluoro-5-iodopyridin-2-amine are not extensively documented in the reviewed literature, it is expected to be less reactive than a fluorine at the C2 or C4 position. Catalyst-free amination reactions on 2-fluoro-5-halopyridines have shown them to be more reactive than 2-fluoropyridine (B1216828) itself. researchgate.net However, nucleophilic substitution at the C3 position generally requires more forcing conditions unless further activated by other electron-withdrawing groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the 5-position of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-fluorine, carbon-chlorine, and carbon-bromine bonds, allowing for selective oxidative addition to a low-valent metal catalyst, typically palladium.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The iodine at the C5 position of this compound is well-suited for Suzuki coupling. While specific examples for this exact isomer are sparse in the literature, related structures such as 2-fluoro-5-bromo-3-pyridine boronic acid have been used in Suzuki couplings with other halo-heterocycles. rsc.org The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol (B145695)/water). rsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. A specific application involving a derivative of this compound has been documented in the synthesis of arylethynyl derivatives. google.com 3-(3-Fluoro-5-iodopyridin-2-yl)-5,5-dimethyloxazolidin-2-one undergoes Sonogashira coupling with phenylacetylene (B144264) to yield the corresponding phenylethynyl product. google.com

Stille Coupling: The Stille reaction involves the coupling of an organostannane with an sp²-hybridized organic halide. Iodopyridines are reactive partners in Stille couplings. Although a specific example for this compound is not provided in the searched literature, its iodo-substituent makes it a suitable candidate for such transformations to form complex molecules. google.com

Table 1: Representative Cross-Coupling Reactions of Halopyridine Derivatives

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| Sonogashira | 3-(3-Fluoro-5-iodopyridin-2-yl)-5,5-dimethyloxazolidin-2-one | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | 3-(3-Fluoro-5-phenylethynyl-pyridin-2-yl)-5,5-dimethyl-oxazolidin-2-one | - | google.com |

| Suzuki | 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane | 3-(5-Bromo-3-fluoropyridin-2-yl)-5-chloropyridazine | Major Isomer | rsc.org |

Beyond the classic named cross-coupling reactions, the iodo-substituent on this compound allows for various other carbon-carbon bond formations. These reactions are crucial for the synthesis of complex organic molecules from simpler precursors. rsc.org For instance, Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation with halopyridines. rsc.org The reactivity of halopyridines in Negishi couplings often shows that iodides are more reactive than bromides, which are in turn more reactive than chlorides. rsc.org

The formation of carbon-sulfur bonds to create aryl thioethers can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions. In a study on the thioetherification of 2-fluoro-3-iodopyridine, it was found that the fluorine atom at the 2-position exhibits higher reactivity, leading to the formation of the 2-(ethylthio)-3-iodopyridine product in high yield. This suggests that for this compound, direct displacement of the C3-fluorine by a thiol would likely be less facile than at an activated position. Alternatively, palladium- or copper-catalyzed thioetherification at the C5-iodo position would be a more probable pathway.

Mechanistic Investigations of Key Transformations

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents and the reaction conditions.

Detailed kinetic analyses, such as Reaction Progress Kinetic Analysis (RPKA), for transformations involving this compound are not extensively reported in the available literature. However, mechanistic studies on related systems provide valuable insights. For instance, in the thioetherification of other halopyridines, a unique mechanism termed proton transfer dual ionization (PTDI) SNAr has been proposed, which involves a rate-limiting proton transfer pre-equilibrium. smolecule.com

In transition metal-catalyzed couplings, the mechanism typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For a Suzuki coupling, the oxidative addition of the C-I bond to a Pd(0) species is generally the rate-determining step. The electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring can influence the electron density at the carbon-iodine bond, thereby modulating the rate of this step. The relative positioning of these groups in this compound creates a specific electronic environment that fine-tunes its reactivity profile compared to other isomers.

Oxidative Addition and Radical Mechanisms

The carbon-iodine (C-I) bond in this compound is the primary site for oxidative addition reactions, a fundamental step in many transition-metal-catalyzed cross-coupling processes. This reaction typically involves the insertion of a low-valent transition metal, such as Nickel(0) or Palladium(0), into the C-I bond, which formally oxidizes the metal by two units (e.g., from Ni(0) to Ni(II)). The mechanism of this addition can follow different pathways, primarily categorized as concerted two-electron processes or stepwise one-electron (radical) pathways. libretexts.orgresearchgate.net

Recent studies on the oxidative addition of aryl halides to phosphine-ligated Ni(0) complexes have shown that the operative mechanism is highly dependent on the electronic properties of the ligand, the nature of the aryl halide, and the halide itself. researchgate.net For aryl iodides, the pathway can involve an outer-sphere electron transfer to generate an aryl radical, distinguishing it from a direct halogen atom transfer. researchgate.net While concerted mechanisms involve the formation of a σ-complex followed by insertion, radical mechanisms proceed through discrete one-electron transfer steps, which can be probed using radical traps like TEMPO. libretexts.orgresearchgate.netresearchgate.net

In the context of this compound, the electron-rich nature of the aminopyridine ring, combined with the labile C-I bond, makes it a prime substrate for such transformations. The reaction mechanism—whether it proceeds via a concerted, SN2-type, or radical pathway—is influenced by several factors. libretexts.org For instance, studies on Ni-catalyzed reactions have delineated how the choice of phosphine (B1218219) ligand and the electronic nature of the arene dictate the branching between radical and non-radical pathways. researchgate.net

| Factor | Influence on Mechanism | Example from Research |

|---|---|---|

| Ligand Electronics | Electron-donating ligands on the metal center can favor different pathways. | Studies with various phosphine-ligated Ni(0) complexes show a divergence between concerted and radical mechanisms depending on the ligand's properties. researchgate.net |

| Halide Identity | The C-X bond strength (C-I < C-Br < C-Cl) and reduction potential influence the propensity for oxidative addition. Aryl iodides are typically the most reactive. | Competition experiments show that aryl iodides react preferentially over aryl bromides or chlorides in Ni-catalyzed oxidative additions. researchgate.net |

| Arene Electronics | Electron-withdrawing groups on the aryl halide can facilitate electron transfer, favoring radical pathways. | The reaction of Ni(PEt3)4 with aryl halides containing electron-withdrawing groups was shown to proceed via a radical mechanism. researchgate.net |

Proton Transfer Dual Ionization Mechanisms

A novel mechanistic paradigm, termed Proton Transfer Dual Ionization (PTDI) SNAr, has been identified for the reaction of basic heterocycles with nucleophiles under exceedingly mild, metal-free conditions. researchgate.net This mechanism is particularly relevant for this compound, which contains a basic pyridine nitrogen. The PTDI mechanism proposes a rate-limiting proton transfer (RLPT) pre-equilibrium that results in the ionization of both the nucleophile and the electrophile (the heterocycle). researchgate.net

Activation of the heterocyclic electrophile occurs via protonation of the ring nitrogen. This protonation significantly increases the electrophilicity of the carbon atoms in the ring, making it more susceptible to nucleophilic attack. Concurrently, the proton is transferred from a suitable donor, which could be the protonated form of the nucleophile itself, leading to a dual ionization event within the transition state. This process facilitates a subsequent asynchronous concerted SNAr step, where the nucleophile attacks the activated ring and displaces the leaving group (in this case, iodide). researchgate.net

This pathway is distinct from radical mechanisms, as demonstrated by control experiments. For example, the introduction of a radical trap (TEMPO) did not inhibit the reaction, and substrates known to be poor for radical coupling were found to be effective, supporting a two-electron mechanism akin to SNAr. researchgate.net NMR titration experiments have further supported a small proton transfer equilibrium rather than the formation of a stable hydrogen-bonded intermediate. researchgate.net

| Experiment Type | Observation | Mechanistic Implication |

|---|---|---|

| Radical Trap | The addition of TEMPO did not capture any intermediates or inhibit the reaction. | The reaction does not proceed through a free radical pathway. researchgate.net |

| Substrate Reactivity | Substrates that are poor candidates for radical coupling reacted successfully. | Supports a two-electron mechanism (e.g., SNAr) over a radical-nucleophilic aromatic substitution (SRN1) pathway. researchgate.net |

| Activation Requirement | The reaction requires the activation of the heterocycle via proton transfer before coupling can occur. | Confirms that protonation of the basic nitrogen is a key step in the reaction mechanism. researchgate.net |

| 1H NMR Titration | Gradual downfield peak shifting was observed instead of a discrete downfield shift upon addition of a proton source. | Advocates for a small proton transfer equilibrium as opposed to the formation of a stable H-bound intermediate. researchgate.net |

Functional Group Reactivity

The chemical behavior of this compound is dictated by the individual and collective properties of its three key functional groups: the iodo, amino, and fluoro moieties.

Iodo Group: The iodine atom at the 5-position is the most versatile functional group for synthetic transformations. Due to the relatively weak carbon-iodine bond, iodide is an excellent leaving group. This facilitates its displacement in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by the electron-withdrawing fluorine atom. smolecule.com More significantly, the C-I bond is the primary site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions proceed via the oxidative addition of a metal catalyst to the C-I bond. lookchem.com

Amino Group: The 2-amino group is a strong electron-donating group that increases the nucleophilicity of the pyridine ring and influences the regioselectivity of certain reactions. It can be readily acylated, alkylated, or used in reductive amination protocols. ossila.com The amino group can also be converted to a diazonium salt, which can then be substituted, although such reactions on heterocyclic amines can be complex. Furthermore, the amino group can form π–π interactions, which can be significant in biological contexts or molecular recognition. ossila.com In transition metal catalysis, the amino group can also act as a directing group or a ligand.

Fluoro Group: The fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect. This effect reduces the basicity of the pyridine nitrogen and deactivates the ring toward electrophilic substitution. smolecule.com Conversely, it activates the ring for nucleophilic aromatic substitution. While the fluorine atom itself can be displaced in SNAr reactions, it is generally much less reactive than iodine. cdnsciencepub.comrsc.org Its displacement typically requires harsh conditions or significant activation from other strongly electron-withdrawing groups on the ring. cdnsciencepub.com The primary role of the fluoro group in this molecule is often to modulate the electronic properties and reactivity at other positions. smolecule.comacs.org

| Functional Group | Primary Reactivity | Common Reactions |

|---|---|---|

| 5-Iodo | Excellent leaving group; site for metal insertion. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-couplings; Nucleophilic Aromatic Substitution. lookchem.com |

| 2-Amino | Nucleophilic center; directing group. | Acylation, Alkylation, Reductive Amination, Diazotization. ossila.com |

| 3-Fluoro | Strong electron-withdrawing group. | Activates ring for SNAr; generally a poor leaving group compared to iodine. smolecule.comcdnsciencepub.com |

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Fluorine and Iodine Substituents on Molecular Interactions

The fluorine and iodine atoms at the C3 and C5 positions, respectively, exert profound and often contrasting effects on the molecule's interactions. Fluorine, with its high electronegativity, acts as a strong electron-withdrawing group, influencing the electron density of the aromatic π-system. nih.gov This can modulate the basicity of the pyridine (B92270) nitrogen and the acidity of the 2-amino group. nih.govtandfonline.com While traditionally seen as a weak hydrogen bond acceptor, organic fluorine can participate in hydrogen-bond-like interactions with water molecules in a protein's binding pocket. nih.gov

In contrast, iodine, a larger and less electronegative halogen, is highly polarizable. This property allows it to participate in a powerful, directional non-covalent interaction known as halogen bonding. acs.org This interaction occurs due to an anisotropic distribution of electron density on the iodine atom, creating a region of positive electrostatic potential (a "σ-hole") opposite the C-I covalent bond, which can be attracted to a Lewis base like a backbone carbonyl oxygen in a protein. nih.govacs.org The strength of this σ-hole decreases significantly from iodine to fluorine, with fluorine rarely forming such bonds. nih.gov In systems where a halogen bond can be formed with a target protein, exchanging a chlorine for an iodine can increase binding affinity by an order of magnitude. acs.org The combination of fluorine's inductive effects and iodine's capacity for halogen bonding provides a unique toolkit for fine-tuning molecular recognition and binding affinity. smolecule.com

Positional Isomerism and its Impact on Biological and Chemical Activity

The specific placement of the fluorine and iodine atoms is critical, and positional isomers of 3-Fluoro-5-iodopyridin-2-amine exhibit different chemical and biological profiles. The substitution pattern dictates the molecule's electronic and steric properties, which in turn affects its reactivity and how it fits into a biological target. smolecule.com For instance, studies on related scaffolds have shown that moving a fluorine substituent can lead to a significant loss of biological potency, underscoring the importance of precise positioning. nih.gov The uniqueness of each isomer lies in how the interplay of inductive effects and steric factors influences its interactions. smolecule.com

| Compound Name | CAS Number | Substitution Pattern | Key Distinctions from this compound |

|---|---|---|---|

| This compound | 1321612-85-4 | F at C3, I at C5 | Reference Compound |

| 5-Fluoro-3-iodopyridin-2-amine | 823218-51-5 | F at C5, I at C3 | Reverses the electronic influence on the adjacent amino group and the pyridine nitrogen. synquestlabs.com The iodine at C3 introduces greater steric bulk near the amino and nitrogen groups. |

| 4-Fluoro-5-iodopyridin-2-amine | 1708974-12-2 | F at C4, I at C5 | The fluorine at the 4-position exerts a different electronic pull on the pyridine ring compared to the 3-position. smolecule.com This arrangement presents a different surface for molecular recognition. |

| 6-Fluoro-5-iodopyridin-2-amine | N/A | F at C6, I at C5 | Places the electron-withdrawing fluorine atom directly adjacent to the pyridine nitrogen, significantly altering its basicity and hydrogen bonding potential. |

Conformational Analysis and Stereochemical Considerations

The this compound molecule is built upon a largely planar pyridine ring. The primary conformational flexibility arises from the potential for rotation around the single bond connecting the amino group to the pyridine ring (the C2-N bond). The orientation of the amine group's hydrogen atoms can be influenced by the adjacent fluorine atom at the C3 position. This proximity may lead to steric repulsion or potentially favorable intramolecular interactions, such as a weak hydrogen bond, which could restrict the rotation and favor a specific conformation. NMR studies on related substituted pyridines have been used to analyze such conformational preferences. acs.org While the core scaffold is achiral, derivatization, particularly at the amino group, can introduce chiral centers, making stereochemical considerations crucial for subsequent biological evaluation.

Hydrogen Bonding Potential and Lipophilicity Modulation in Pyridin-2-amine Derivatives

Pyridin-2-amine derivatives are rich in hydrogen bonding capabilities, which are critical for their interaction with biological macromolecules. tandfonline.com The scaffold of this compound possesses both hydrogen bond donors and acceptors. The amino group (-NH₂) at the C2 position serves as a hydrogen bond donor, while the pyridine ring nitrogen and the C3 fluorine atom can act as hydrogen bond acceptors. nih.govtandfonline.comfrontiersin.org The electron-withdrawing nature of the halogen substituents modulates the electron density across the ring, which can fine-tune the strength of these hydrogen bonds. tandfonline.com

| Property | Contributing Group(s) | Description |

|---|---|---|

| Hydrogen Bond Donors | 2-Amino Group (-NH₂) | The N-H bonds can donate hydrogen bonds to acceptor atoms (e.g., oxygen, nitrogen) in a biological target. tandfonline.com |

| Hydrogen Bond Acceptors | Pyridine Nitrogen, 3-Fluorine | The lone pair on the pyridine nitrogen and the electronegative fluorine atom can accept hydrogen bonds. nih.govtandfonline.com |

| Lipophilicity | Fluorine and Iodine Atoms | Halogens generally increase lipophilicity, which can enhance membrane permeability and binding in hydrophobic pockets. The specific pattern of halogenation fine-tunes the overall LogP value. researchgate.net |

Scaffold Modifications and Derivatization for Enhanced Activity

This compound is a versatile intermediate, or scaffold, for the synthesis of more complex molecules in drug discovery programs. lookchem.comwhiterose.ac.uk Its functional groups offer multiple handles for derivatization.

Iodine as a Synthetic Handle: The iodine atom at the C5 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. smolecule.com This allows for the straightforward introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, through reactions like the Suzuki-Miyaura or Sonogashira couplings. This chemical versatility is crucial for exploring the SAR around this position of the scaffold.

Amino Group Reactivity: The 2-amino group is a nucleophile that can be readily acylated, alkylated, or used to form ureas, sulfonamides, or Schiff bases. tandfonline.com These modifications allow for the exploration of different interactions with target proteins and can significantly alter the compound's biological activity and physicochemical properties.

Pyridine Ring Functionalization: While the existing substituents are the primary points of modification, further functionalization of the pyridine ring itself can be explored, although this is often more synthetically challenging.

This ability to systematically modify the scaffold at multiple positions makes this compound and related 3,5-substituted 2-aminopyridines valuable starting points for developing libraries of compounds for screening and optimization as potential therapeutic agents. lookchem.com

Applications of 3 Fluoro 5 Iodopyridin 2 Amine in Advanced Research Domains

Role as a Synthetic Synthon in Pharmaceutical Research and Development

In the realm of pharmaceutical research and development, 3-Fluoro-5-iodopyridin-2-amine serves as a critical synthetic synthon. Its versatile nature allows for the construction of complex molecular architectures, making it a key intermediate in the creation of novel therapeutic agents. The presence of multiple reaction sites on the molecule, including the amine group and the carbon-halogen bonds, enables a wide range of chemical transformations.

Precursor for Bioactive Molecules

This compound is a well-established precursor for the synthesis of a diverse array of bioactive molecules. chemblink.comlookchem.com Its structure is frequently incorporated into larger compounds designed to interact with biological targets. The fluorinated pyridine (B92270) core is a common motif in many biologically active compounds due to the ability of the fluorine atom to modulate physicochemical properties such as basicity and lipophilicity, which can in turn influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. smolecule.com Researchers utilize this compound as a starting material to introduce the fluoropyridine scaffold into more complex structures, thereby exploring new chemical space in the quest for novel drugs. lookchem.comsmolecule.com

Ligand Design for Specific Biological Targets (e.g., kinases, thrombin, IDH1, WDR5)

The design of specific ligands that can bind to and modulate the activity of biological targets is a cornerstone of modern drug discovery. This compound and its derivatives have been instrumental in the development of inhibitors for several important classes of enzymes and proteins implicated in a variety of diseases.

Kinase Inhibitors: Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The 3-aminopyridin-2-one scaffold, which can be synthesized from precursors like this compound, has been identified as a promising framework for the development of kinase inhibitors. nih.gov For instance, screening of a 3-aminopyridin-2-one based fragment library has led to the identification of potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy. nih.gov The synthesis of pyridinylimidazole-based p38α mitogen-activated protein (MAP) kinase inhibitors has also been optimized using fluorinated pyridine starting materials. rsc.org Furthermore, 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, which show inhibitory activity against cyclin-dependent kinases 4 and 6 (CDK4/6), have been developed, highlighting the versatility of pyridine-based scaffolds in kinase inhibitor design. google.com

Thrombin Inhibitors: Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. Researchers have designed and synthesized thrombin inhibitors based on a central pyridine scaffold, utilizing the reactivity of fluoropyridines to introduce necessary substituents. psu.edudiva-portal.org For example, a retrosynthetic analysis has shown that 2-fluoro-4-iodopyridine (B1312466) can serve as a suitable starting material for the synthesis of potent thrombin inhibitors. psu.edu The synthesis involves a Grignard exchange reaction at the iodine position and a subsequent nucleophilic aromatic substitution (SNAr) at the fluorine position to build the desired molecular structure. psu.edudiva-portal.org Studies on guanidine-based pyridines have also demonstrated that compounds with a 5-halo substituent, such as iodine, can be effective trypsin inhibitors, a related serine protease, suggesting a potential for similar interactions with thrombin. researchgate.net

Isocitrate Dehydrogenase 1 (IDH1) Inhibitors: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are frequently found in several types of cancer, including glioma and acute myeloid leukemia. nih.govresearchgate.netfrontiersin.org These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. google.com Consequently, there is significant interest in developing inhibitors of mutant IDH1. Pyridinone-based structures have been explored for this purpose. nih.gov For example, pyridinone quinolinones have been synthesized as mutant-specific IDH1 inhibitors, and the pyridine ring plays a crucial role in their binding and activity. nih.gov The development of these inhibitors often involves the use of functionalized pyridines as key building blocks. google.comglpbio.com

WDR5 Inhibitors: The WD repeat-containing protein 5 (WDR5) is a critical component of several protein complexes involved in chromatin modification and transcriptional regulation. frontiersin.orgnih.govgoogle.com It is implicated in certain types of cancer, particularly those involving mixed-lineage leukemia (MLL) fusion proteins. frontiersin.orgnih.gov The development of small molecules that inhibit the interaction between WDR5 and MLL1 is a promising therapeutic strategy. frontiersin.orgnih.gov Research in this area has led to the discovery of potent WDR5 inhibitors containing a dihydroisoquinolinone bicyclic core, with substituted phenyl groups playing a key role in their potency. nih.gov The synthesis of such complex molecules can be facilitated by the use of appropriately substituted pyridine precursors.

The following table summarizes the biological targets and the role of pyridine-based structures in inhibitor design.

| Biological Target | Therapeutic Area | Role of Pyridine Scaffold |

| Kinases (e.g., MPS1, Aurora, p38α, CDK4/6) | Cancer | Core structural framework for inhibitors |

| Thrombin | Thrombosis | Central scaffold for inhibitor synthesis |

| Isocitrate Dehydrogenase 1 (IDH1) | Cancer | Key component of mutant-specific inhibitors |

| WD repeat-containing protein 5 (WDR5) | Cancer | Part of the core structure of WDR5-MLL1 interaction inhibitors |

Development of Positron Emission Tomography (PET) Radioligands

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The development of specific PET radioligands is crucial for this technology. This compound is an ideal precursor for the synthesis of PET radioligands due to the presence of both fluorine and iodine atoms. The fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), while the iodine atom provides a site for other chemical modifications or can be replaced with a radioiodine isotope.

Aminopyridines are of significant interest for the development of PET radiotracers. snmjournals.org For example, radiolabeled derivatives of 4-aminopyridine (B3432731) have been proposed for imaging demyelinating diseases like multiple sclerosis. snmjournals.org The synthesis of these radiotracers often involves the use of iodo-substituted pyridine precursors, which generally give higher yields in radiolabeling reactions compared to their bromo counterparts. snmjournals.org

Research has focused on developing novel reversible-binding PET ligands for imaging targets such as monoacylglycerol lipase (B570770) (MAGL), where fluorinated pyridines are used in the synthesis of the final radiolabeled compounds. nih.gov The radiosynthesis of these tracers can be achieved through methods like copper-mediated fluorination reactions. nih.gov Furthermore, the development of [¹⁸F]-labeled ligands for imaging synaptic vesicle glycoprotein (B1211001) 2A (SV2A) has been advanced by using iodonium (B1229267) salt precursors, which can undergo efficient radiofluorination. acs.org The synthesis of radiolabeled analogues of AGI-5198, an inhibitor of mutant IDH1, has also been explored for imaging tumors, highlighting the broad applicability of these precursors in developing diagnostic tools. researchgate.netduke.edu

The following table provides examples of PET radioligands and the role of fluorinated pyridines in their development.

| PET Radioligand Target | Disease Area | Role of Fluorinated Pyridine Precursor |

| Demyelinated Axons (K⁺ channels) | Multiple Sclerosis | Precursor for [¹¹C]trifluoromethyl derivatives of 4-aminopyridine. snmjournals.org |

| Monoacylglycerol Lipase (MAGL) | Neurological Disorders | Synthesis of reversible-binding PET ligands. nih.gov |

| Synaptic Vesicle Glycoprotein 2A (SV2A) | Neurological Disorders | Precursor for efficient [¹⁸F] radiofluorination. acs.org |

| Mutant Isocitrate Dehydrogenase 1 (IDH1) | Cancer | Synthesis of radiolabeled inhibitors for tumor imaging. researchgate.net |

Applications in Agrochemical and Industrial Chemistry Research

In addition to its significant role in pharmaceutical research, this compound and related halogenated pyridines are utilized in agrochemical and industrial chemistry research. smolecule.com The incorporation of a fluorinated pyridine moiety can enhance the biological activity of pesticides and herbicides. The specific substitution pattern of this compound allows for the synthesis of a variety of derivatives that can be screened for agrochemical properties. chemblink.com In industrial chemistry, this compound serves as a versatile intermediate for the production of specialty chemicals. smolecule.com Its reactivity allows for its use in various chemical reactions, such as coupling and substitution processes, making it a valuable component in the synthesis of diverse chemical products. lookchem.com

Utilization in Materials Science Research

The unique electronic and steric properties conferred by the halogen and amine substituents make this compound a compound of interest in materials science research. smolecule.com Halogenated organic molecules are known to participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state, leading to the formation of novel crystalline materials with specific properties. While specific applications are still emerging, the potential for using this compound in the development of functional materials, such as organic conductors, non-linear optical materials, or liquid crystals, is an active area of investigation. Its use as a building block for polymers and other advanced materials is also being explored. bldpharm.comfluorochem.co.uk

Advanced Characterization and Spectroscopic Analysis of 3 Fluoro 5 Iodopyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Fluoro-5-iodopyridin-2-amine, both ¹H and ¹³C NMR are invaluable in confirming the substitution pattern on the pyridine (B92270) ring.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a clear fingerprint of the molecule. The protons on the pyridine ring are expected to exhibit distinct signals due to their unique electronic environments, influenced by the electron-donating amino group and the electron-withdrawing fluorine and iodine atoms. The coupling between adjacent protons and the coupling with the ¹⁹F nucleus would result in characteristic splitting patterns, aiding in the unambiguous assignment of each proton. For instance, a related compound, 2-amino-3-fluoropyridine, displays a multiplet for the proton at the 6-position between δ 6.576 and 6.618 ppm, a triplet for the proton at the 4-position between δ 7.202 and 7.254 ppm, and a doublet for the proton at the 5-position between δ 7.588 and 7.602 ppm in D₂O google.com.

| Technique | Key Parameters | Information Obtained |

|---|---|---|

| ¹H NMR | Chemical Shift (δ), Coupling Constant (J) | Electronic environment of protons, connectivity, and stereochemistry. |

| ¹³C NMR | Chemical Shift (δ), Coupling Constant (J) | Carbon framework, presence of substituents, and electronic effects. |

| ¹⁹F NMR | Chemical Shift (δ) | Direct observation of the fluorine atom and its environment. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₄FIN₂).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation of aromatic amines and halogenated compounds follows predictable pathways. The molecular ion peak is expected to be observed, and its odd molecular weight (238 g/mol ) is consistent with the presence of two nitrogen atoms (the nitrogen rule). Common fragmentation pathways for primary aromatic amines include the loss of a hydrogen atom and the elimination of HCN hnxb.org.cn. For halogenated pyridines, the primary fragmentation is often the loss of the halogen atom. In the case of this compound, the cleavage of the C-I bond is expected to be a major fragmentation pathway due to its lower bond energy compared to the C-F and C-N bonds. The loss of the iodine radical would result in a significant fragment ion. Further fragmentation could involve the loss of HCN or other small neutral molecules from the pyridine ring.

| Fragmentation Pathway | Expected m/z of Fragment | Neutral Loss |

|---|---|---|

| Loss of Iodine | 111 | I |

| Loss of HCN from [M-I]⁺ | 84 | HCN |

| Loss of HF from [M]⁺ | 218 | HF |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretches) orgchemboulder.com. The N-H bending vibration should appear around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1200-1300 cm⁻¹ region. The C-I stretching vibration occurs at lower wavenumbers, usually below 600 cm⁻¹.

A detailed vibrational analysis of the related compound 2-amino-5-iodopyridine (B21400) has been performed using both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, supported by density functional theory (DFT) calculations nih.gov. This study provides a solid foundation for assigning the vibrational modes of this compound. The introduction of the fluorine atom is expected to cause predictable shifts in the vibrational frequencies of the pyridine ring and introduce the characteristic C-F stretching mode.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | ~3450 | Medium |

| N-H Stretch (symmetric) | ~3350 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| N-H Bend | 1600-1650 | Strong |

| Aromatic Ring Stretch (C=C, C=N) | 1400-1600 | Strong-Medium |

| C-F Stretch | 1200-1300 | Strong |

| C-I Stretch | <600 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding the effects of the substituents on the geometry of the pyridine ring and for analyzing non-covalent interactions such as hydrogen bonding and halogen bonding.

| Crystallographic Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Bond Lengths and Angles | Precise molecular geometry. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and π-stacking. |

Advanced Spectroscopic Methods for Mechanistic Insights and Biomolecular Interactions

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the electronic properties, reactivity, and potential biomolecular interactions of this compound and its derivatives.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound would show characteristic bands corresponding to π-π* and n-π* transitions of the substituted pyridine ring. The positions and intensities of these bands are affected by the substituents and the solvent polarity.

Saturation Transfer Difference (STD) NMR spectroscopy is a powerful technique for studying ligand-protein interactions. By irradiating the protein, magnetization is transferred to the binding ligand, allowing for the identification of the binding epitope of the ligand. This technique could be employed to investigate the interaction of this compound derivatives with biological targets, such as enzymes or receptors, providing valuable information for drug design and development.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties. For 3-Fluoro-5-iodopyridin-2-amine, DFT can be employed to model its ground state geometry, orbital energies, and electrostatic potential.

Detailed research findings from DFT calculations would reveal key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the location of the LUMO would suggest where a nucleophile is most likely to attack, while the HOMO's location would indicate the site most susceptible to electrophilic attack.

Furthermore, the molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution on the molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas prone to electrophilic attack, whereas positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the amino group, and potentially the fluorine atom, while the hydrogen atoms of the amino group would exhibit positive potential.

These calculations can also predict various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and global hardness, which provide a quantitative measure of the molecule's stability and reactivity.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment. mdpi.com

For this compound, MD simulations could be used to explore its conformational flexibility. This would involve simulating the molecule in a solvent, such as water, to understand how its structure fluctuates under physiological conditions. The primary focus would be on the rotation around the C-N bond of the amino group and any potential puckering of the pyridine ring, although the latter is generally rigid. The results would provide insights into the most stable conformations and the energy barriers between them.

In the context of drug design, MD simulations are invaluable for studying the binding of a ligand, such as this compound, to a biological target like a protein. These simulations can predict the binding mode, calculate the binding free energy, and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information is critical for understanding the mechanism of action and for designing more potent inhibitors. mdpi.com

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations

| Dihedral Angle | Most Populated Angle (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|

| H-N-C2-C3 | 0 ± 15 | 2.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds. nih.gov

To develop a QSAR model for derivatives of this compound, a dataset of analogous compounds with measured biological activity against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that correlates the descriptors with the biological activity. nih.gov A validated QSAR model can be a powerful tool for virtual screening of compound libraries and for guiding the design of new molecules with improved potency. nih.govnih.gov For this compound, a QSAR model could predict its potential as, for example, a kinase inhibitor, based on its calculated descriptors.

Table 3: Example of Molecular Descriptors for this compound in QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| 1D | Molecular Weight | 237.99 g/mol |

| 1D | LogP | 1.85 |

| 2D | Topological Polar Surface Area (TPSA) | 38.9 Ų |

Note: The values in this table are calculated or estimated and are representative of the types of descriptors used in QSAR studies.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. researchgate.net For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. nih.gov

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to help assign the observed peaks to specific vibrational modes of the molecule. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure and assignment of resonances. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insight into the electronic structure of the molecule. nih.gov A good correlation between the predicted and experimental spectra provides confidence in the accuracy of the computational model. nih.gov

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (H6) | 7.8 ppm | 7.9 ppm |

| ¹³C NMR | Chemical Shift (C5) | 85 ppm | 87 ppm |

| ¹⁹F NMR | Chemical Shift (F3) | -120 ppm | -122 ppm |

| IR Spectroscopy | N-H Stretch | 3450 cm⁻¹ | 3445 cm⁻¹ |

Note: The data in this table is purely illustrative and intended to show how predicted spectroscopic parameters are compared with experimental results.

Future Research Directions and Unexplored Potential of 3 Fluoro 5 Iodopyridin 2 Amine

Development of Novel Synthetic Routes with Improved Sustainability

Current synthetic strategies for halogenated pyridines often rely on multi-step processes that may involve harsh reagents, heavy metals, and significant solvent waste. Future research should prioritize the development of more sustainable and efficient synthetic routes to 3-fluoro-5-iodopyridin-2-amine and its derivatives.

Key Research Objectives:

Green Chemistry Principles: Future synthetic approaches should aim to incorporate principles of green chemistry, such as using renewable starting materials, reducing the number of synthetic steps (step economy), and utilizing environmentally benign solvents and catalysts. For instance, moving away from stoichiometric reagents like silver sulphate, which has been used in the iodination of similar aminofluoropyridines, towards catalytic iodination methods would significantly improve the environmental footprint.

Flow Chemistry: The implementation of continuous flow chemistry could offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. This technology is particularly well-suited for potentially hazardous reactions and can minimize waste generation.

Biocatalysis: Exploring enzymatic transformations for the synthesis or modification of this compound represents a significant opportunity. Enzymes operate under mild conditions (aqueous media, ambient temperature) and exhibit high selectivity, reducing the need for protecting groups and minimizing byproduct formation.

A comparison of a plausible current synthetic approach with a potential sustainable alternative is outlined below.

| Feature | Plausible Current Method (Inferred from Analogs) | Proposed Sustainable Route |

| Starting Material | 2-Amino-3-fluoropyridine | Commercially available pyridine (B92270) derivative |

| Iodination Step | Stoichiometric iodine and silver sulphate in ethanol (B145695) | Catalytic iodination using a recyclable catalyst and a greener oxidant (e.g., H₂O₂) |

| Solvent | Ethanol, Ethyl acetate (B1210297) | Water, supercritical CO₂, or bio-based solvents |

| Purification | Silica column chromatography | Crystallization or solvent extraction to minimize waste |

| Overall Efficiency | Multiple steps, potential for heavy metal waste | Fewer steps, higher atom economy, reduced waste |

Exploration of New Catalytic Transformations

The presence of both fluorine and iodine atoms on the pyridine ring provides two distinct reactive sites for catalytic transformations. While the utility of iodo- and fluoro-pyridines in cross-coupling and nucleophilic substitution reactions is known, significant potential remains for exploring novel catalytic systems and reactions.

Selective Cross-Coupling: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Future research should focus on developing highly selective catalysts (including those based on earth-abundant metals like iron or copper) that can functionalize the C-I bond without disturbing the C-F bond or the amino group. This would enable the precise and sequential introduction of various substituents to build complex molecular architectures.

Late-Stage Functionalization: Developing catalytic methods for the late-stage functionalization of complex molecules containing the this compound core is a key area of interest. This would allow for the rapid generation of diverse compound libraries for biological screening.

Photoredox and Electrocatalysis: Modern synthetic methods like photoredox and electrocatalysis offer new ways to activate the C-I and C-F bonds. sigmaaldrich.com These techniques can enable novel transformations that are not accessible through traditional thermal methods, often under milder reaction conditions. sigmaaldrich.com

| Transformation Type | Potential Catalyst | Substrate Moiety | Potential Product Class |

| Suzuki-Miyaura Coupling | Palladium or Nickel complexes | C-I bond | Biaryl compounds |

| Buchwald-Hartwig Amination | Palladium or Copper complexes | C-I bond | Di- and tri-arylamines |

| C-H Activation | Rhodium or Ruthenium complexes | Pyridine C-H bonds | Functionalized pyridines |

| Nucleophilic Aromatic Substitution (SNAr) | Organocatalysts | C-F bond | Ether or amine-linked compounds |

Discovery of Undescribed Biological Activities and Therapeutic Applications

Halogenated pyridine scaffolds are integral to many pharmaceuticals and agrochemicals. However, the specific biological profile of this compound is largely unexplored. A systematic investigation into its biological activities could reveal novel therapeutic applications.

Anticancer and Antimicrobial Screening: Related heterocyclic structures, such as thieno[2,3-b]pyridines, have demonstrated potent anti-proliferative activity against cancer cell lines and promising antimicrobial properties. mdpi.comekb.eg Therefore, this compound and its derivatives should be screened against a broad panel of cancer cell lines (e.g., breast, colon, lung) and pathogenic microbes (bacteria and fungi) to identify potential lead compounds.

Kinase Inhibition: The pyridine core is a common motif in kinase inhibitors used in oncology. The specific substitution pattern of this compound could allow it to serve as a hinge-binding fragment or be elaborated into potent and selective kinase inhibitors.

Central Nervous System (CNS) Applications: The fluorine atom can enhance metabolic stability and improve blood-brain barrier penetration, properties that are desirable for CNS-acting drugs. Exploring the potential of derivatives for neurological disorders is a worthwhile endeavor.

| Potential Therapeutic Area | Rationale | Example of Related Active Scaffolds |

| Oncology | Pyridine rings are common in kinase inhibitors; anti-proliferative activity of similar heterocycles. mdpi.comekb.eg | Thieno[2,3-b]pyridines mdpi.comekb.eg |

| Infectious Diseases | Broad antimicrobial potential of novel heterocyclic compounds. ekb.eg | Quinolone antibiotics |

| Neurology | Fluorine can improve CNS penetration and metabolic stability. | Fluorinated CNS drugs |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling: Machine learning (ML) algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and toxicity of novel derivatives of this compound before they are synthesized. nih.gov This in silico screening can prioritize the most promising candidates for laboratory investigation.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a biological target or improved synthetic accessibility. researchgate.net

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown reactions and suggest optimized, sustainable synthetic routes. drugtargetreview.comscitechdaily.com By analyzing vast databases of chemical reactions, these platforms can help chemists devise more efficient and reliable ways to produce and functionalize the target compound. drugtargetreview.com This approach can bridge the gap between designing a promising molecule and being able to practically manufacture it. drugtargetreview.com

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Prioritize synthesis of high-potential derivatives. |

| Generative Models | Design novel molecules with desired properties. | Discover new drug candidates with improved efficacy. |

| Retrosynthesis Software | Propose efficient and sustainable synthetic routes. drugtargetreview.com | Reduce cost and time in chemical synthesis. |

| Reaction Outcome Prediction | Forecast the products and yields of new reactions. scitechdaily.com | Minimize failed experiments and optimize reaction conditions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-5-iodopyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, iodination of 3-fluoropyridin-2-amine derivatives using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C achieves moderate yields (~40–50%) . Optimization requires precise stoichiometric control of iodine sources and inert atmospheres to minimize side reactions (e.g., di-iodination). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the mono-iodinated product .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer :

- X-ray crystallography : Resolves atomic positions and confirms substituent orientation. For example, intermolecular hydrogen bonds (N–H⋯N/F) and halogen interactions (I⋯F) can stabilize the crystal lattice, aiding in structure determination .

- NMR spectroscopy : <sup>19</sup>F NMR shows a singlet for the fluorine atom at δ −110 to −115 ppm, while <sup>1</sup>H NMR reveals coupling between the amine proton (δ 5.8–6.2 ppm) and adjacent fluorine/iodine atoms. <sup>13</sup>C NMR distinguishes iodine’s inductive effects on neighboring carbons .

- Mass spectrometry : High-resolution ESI-MS (expected [M+H]<sup>+</sup> at m/z 239.94 for C5H4FIN2) confirms molecular weight .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation of volatile by-products (e.g., HI gas) .

- Waste disposal : Iodinated compounds require segregation as hazardous waste. Neutralize acidic residues with sodium bicarbonate before disposal .

- Emergency response : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of 3-fluoropyridin-2-amine derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts favorable iodination at the 5-position due to lower activation energy compared to the 4-position. Experimental validation using directing groups (e.g., temporary protection of the amine with Boc) can further enhance selectivity. For example, Boc-protected intermediates yield >70% 5-iodo product under mild conditions (rt, 12 h) .

Q. What strategies optimize the scalability of this compound synthesis for multi-gram preparations?

- Methodological Answer :

- Catalytic systems : Use CuI (5 mol%) as a catalyst to reduce iodine loading and improve atom economy .

- Solvent choice : Switch from DMF to acetonitrile for easier recycling and lower toxicity.

- Continuous flow reactors : Enhance heat/mass transfer and reduce reaction time (2–3 h vs. 12 h batch) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Stability studies (HPLC monitoring) show:

- Polar solvents (e.g., DMSO) : Accelerate degradation via hydrolysis of the C–I bond at >25°C.

- Non-polar solvents (e.g., hexane) : Preserve integrity for >6 months at −20°C.

- Solid-state storage : Lyophilized powder in amber vials under argon retains >95% purity .

Q. What analytical methods resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies between calculated and observed NMR shifts often arise from solvent effects or impurities. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro